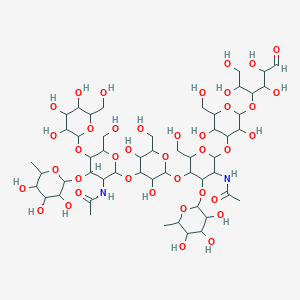

Difucosyllacto-N-hexaose (a)

CAS No.: 64396-27-6

Cat. No.: VC3787871

Molecular Formula: C52H88N2O39

Molecular Weight: 1365.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 64396-27-6 |

|---|---|

| Molecular Formula | C52H88N2O39 |

| Molecular Weight | 1365.2 g/mol |

| IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |

| Standard InChI | InChI=1S/C52H88N2O39/c1-12-25(66)31(72)34(75)48(80-12)90-42-23(53-14(3)62)46(85-21(10-60)40(42)88-50-36(77)33(74)28(69)18(7-57)82-50)93-45-30(71)20(9-59)84-52(38(45)79)89-41-22(11-61)86-47(24(54-15(4)63)43(41)91-49-35(76)32(73)26(67)13(2)81-49)92-44-29(70)19(8-58)83-51(37(44)78)87-39(17(65)6-56)27(68)16(64)5-55/h5,12-13,16-52,56-61,64-79H,6-11H2,1-4H3,(H,53,62)(H,54,63)/t12-,13-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28-,29-,30-,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41+,42+,43+,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |

| Standard InChI Key | QBJOQIQKFXHKEG-LLWSUDBHSA-N |

| Isomeric SMILES | C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)CO)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)CO)O)NC(=O)C)O)O)O |

| SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)NC(=O)C)O)O)O |

| Canonical SMILES | CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)CO)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)CO)O)NC(=O)C)O)O)O |

Introduction

Chemical Structure and Properties

DFLNH a is a high-molecular-weight oligosaccharide with the molecular formula and a molecular weight of 1,365.2 g/mol . Its structure consists of a lactose core (Galβ1→4Glc) extended by two N-acetyllactosamine (LacNAc) branches:

-

A β1→3-linked GlcNAc on the galactose residue (C3-arm)

Two α1→3- and α1→2-linked fucose residues are attached to the non-reducing ends of the LacNAc units, forming the asymmetrically branched topology . The presence of fucose confers specificity in biological interactions, particularly in binding to lectins and microbial adhesins.

Table 1: Key Chemical Properties of DFLNH a

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 1,365.2 g/mol |

| CAS Registry Number | 125091-31-8 |

| Glycosidic Linkages | α1→2, α1→3, β1→3, β1→4, β1→6 |

| Solubility | Water-soluble |

Synthesis Strategies

Chemoenzymatic Approaches

The synthesis of DFLNH a requires precise control over glycosidic bond formation. A landmark study demonstrated a chemoenzymatic strategy combining chemical synthesis of a tetrasaccharide core (GlcNHβ1→3[GlcNAcβ1→6]Galβ1→4Glc) with enzymatic galactosylation . Key steps include:

-

Chemical Synthesis:

-

Enzymatic Extension:

Challenges in Asymmetric Branching

Biological Significance

Role in Infant Health

DFLNH a is a prominent fucosylated HMO in secretor-positive mothers, with concentrations varying globally:

Its α1→2-fucose residues inhibit pathogen adhesion by mimicking host cell surface glycans, preventing infections by Campylobacter jejuni and noroviruses .

Microbiota Modulation

DFLNH a serves as a carbon source for Bifidobacterium longum, promoting the growth of beneficial gut bacteria. Comparative studies show that infants fed DFLNH a-enriched milk exhibit higher fecal levels of short-chain fatty acids (e.g., acetate, butyrate), correlating with reduced incidence of enteric infections .

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for DFLNH a quantification. Key parameters include:

-

Column: Porous graphitized carbon (PGC)

-

Eluent: Acetonitrile/water with 0.1% formic acid

-

Detection: Negative-ion mode MS/MS with m/z 1,365 → 1,203 transition .

Table 2: Analytical Performance Metrics

| Parameter | Value |

|---|---|

| Limit of Detection | 0.1 ng/mL |

| Linear Range | 0.5–500 ng/mL |

| Precision (RSD) | <5% |

Structural Elucidation

Nuclear magnetic resonance (NMR) spectroscopy confirms linkage specificity:

-

-NMR: Doublets at δ 5.23 (α-Fuc H-1) and δ 4.51 (β-Gal H-1) .

-

-NMR: Resonances at δ 104.7 (GlcNAc C-1) and δ 101.2 (Fuc C-1) .

Occurrence and Variability

DFLNH a abundance depends on maternal genetic factors:

-

FUT2 (Secretor Gene): Secretor-positive individuals produce 3–5× higher levels than non-secretors .

-

Geographic Variation: African cohorts show 20% higher median concentrations compared to European populations, likely due to dietary and genetic influences .

Future Directions

-

Scalable Synthesis: Optimizing enzymatic cascades for industrial-scale production could enable DFLNH a supplementation in infant formulas.

-

Therapeutic Applications: Engineering DFLNH a derivatives with modified fucosylation patterns may enhance antiviral or antibacterial potency.

-

Microbiome Engineering: Delineating strain-specific utilization pathways will advance personalized nutrition strategies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume